molecular formula C20H12N2O4S2 B3052213 Maleimide, N,N'-(dithiodi-p-phenylene)di- CAS No. 39557-39-6

Maleimide, N,N'-(dithiodi-p-phenylene)di-

Cat. No.: B3052213
CAS No.: 39557-39-6
M. Wt: 408.5 g/mol
InChI Key: MPLHZTWRCINWPX-UHFFFAOYSA-N
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Description

Maleimide, N,N’-(dithiodi-p-phenylene)di-, also known as 4,4’-Dithiobis(phenylmaleimide), is a compound that may be referred to differently depending on various industrial applications .


Synthesis Analysis

The synthesis of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers has been carried out using palladium or nickel catalysts . The synthesis produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .


Molecular Structure Analysis

The molecular structure of Maleimide, N,N’-(dithiodi-p-phenylene)di- can be viewed using Java or Javascript .


Chemical Reactions Analysis

Maleimide derivatives are known to exhibit various types of biological activity. They have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms .


Physical and Chemical Properties Analysis

N-substituted maleimide derivatives and their polymers have been known to exhibit excellent thermal stability and electron-withdrawing properties based on a rigid five-membered ring in the backbone . The physical and chemical properties of the resulting polymer films were characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .

Mechanism of Action

The basic function of protein kinases involves phosphate group transfer from an ATP molecule to a serine, threonine, or tyrosine hydroxy group in a target protein . Disruptions in cellular signaling cascades may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .

Safety and Hazards

The safety data sheet for Maleimide, N,N’-(dithiodi-p-phenylene)di- indicates that it is classified as Acute Tox. 2 Inhalation - Acute Tox. 4 Oral Storage Class Code 6.1A - Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials .

Properties

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]disulfanyl]phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4S2/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHZTWRCINWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)SSC3=CC=C(C=C3)N4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960162
Record name 1,1'-[Disulfanediyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39557-39-6
Record name 1,1′-(Dithiodi-4,1-phenylene)bis[1H-pyrrole-2,5-dione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39557-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, N,N'-(dithiodi-p-phenylene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039557396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Disulfanediyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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